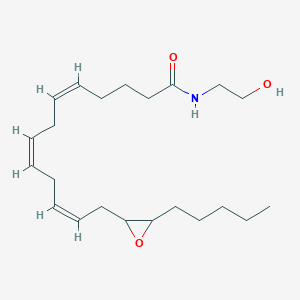

14(15)-EpETrE-EA

Descripción

Propiedades

Fórmula molecular |

C22H37NO3 |

|---|---|

Peso molecular |

363.5 g/mol |

Nombre IUPAC |

(5Z,8Z,11Z)-N-(2-hydroxyethyl)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide |

InChI |

InChI=1S/C22H37NO3/c1-2-3-12-15-20-21(26-20)16-13-10-8-6-4-5-7-9-11-14-17-22(25)23-18-19-24/h4,6-7,9-10,13,20-21,24H,2-3,5,8,11-12,14-19H2,1H3,(H,23,25)/b6-4-,9-7-,13-10- |

Clave InChI |

WYVHLKMCZZDTOU-ILYOTBPNSA-N |

SMILES isomérico |

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |

SMILES canónico |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NCCO |

Origen del producto |

United States |

Biosynthesis and Enzymatic Pathways of 14 15 Epetre Ea

Precursor Compounds in the Lipid Cascade

The synthesis of 14(15)-EpETrE-EA begins with the availability of its precursors, which are themselves important signaling molecules.

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid found in the phospholipids (B1166683) of cell membranes. ontosight.ai It serves as a crucial starting point for the production of a wide range of bioactive lipids known as eicosanoids. ontosight.ai One of the major metabolic pathways for arachidonic acid involves its conversion into epoxyeicosatrienoic acids (EETs) through a process called epoxidation. ontosight.airesearchgate.net This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, known as epoxygenases. researchgate.netwikipedia.org

The epoxidation of arachidonic acid can occur at any of its four double bonds, leading to the formation of four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. wikipedia.orgresearchgate.net These EETs are known to be potent vasodilators and possess anti-inflammatory properties. researchgate.net The release of arachidonic acid from the cell membrane, a necessary step for its metabolism, is often triggered by cellular stimulation and is carried out by phospholipase A2 enzymes. nih.gov

Anandamide (B1667382) (AEA), also known as N-arachidonoylethanolamine, is an endogenous cannabinoid neurotransmitter. wikipedia.org It is derived from the non-oxidative metabolism of arachidonic acid. wikipedia.org Similar to arachidonic acid, anandamide can be metabolized by cytochrome P450 enzymes to form a corresponding family of epoxide derivatives known as epoxyeicosatrienoic acid ethanolamides (EpETrE-EAs). nih.govnih.gov

The enzymatic conversion of anandamide by CYP epoxygenases results in the formation of four regioisomeric EpETrE-EAs, including 5,6-EpETrE-EA, 8,9-EpETrE-EA, 11,12-EpETrE-EA, and the focus of this article, this compound. nih.govnih.gov This process has been observed in various human tissues, including the liver and brain. nih.govebi.ac.uk

Arachidonic Acid as a Primary Precursor for Epoxyeicosatrienoic Acids (EETs)

Cytochrome P450 (CYP) Epoxygenase Involvement

The biosynthesis of both EETs and EpETrE-EAs is critically dependent on the activity of specific cytochrome P450 enzymes. These enzymes exhibit selectivity in the regioisomers they produce.

Several CYP isoforms have been identified as being responsible for the epoxidation of arachidonic acid to form EETs.

CYP2J2 is a prominent epoxygenase, particularly in extrahepatic tissues like the heart and kidneys. frontiersin.orgspandidos-publications.com It is known to metabolize arachidonic acid to all four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. frontiersin.orgspandidos-publications.com Notably, 14,15-EET is a major product of CYP2J2-mediated epoxidation. ahajournals.org Studies have shown that CYP2J2 can be overexpressed in certain cancer cells, contributing to increased EET levels. spandidos-publications.com The stable metabolite of 14,15-EET, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is often used as a marker of in vivo CYP2J2 activity. ahajournals.org

Besides CYP2J2, other CYP isoforms also contribute to the formation of EETs.

CYP2C8 and CYP2C9 are significant epoxygenases in the human liver. nih.govdiva-portal.org They primarily produce 11,12-EET and 14,15-EET from arachidonic acid. frontiersin.orgnih.gov

CYP3A4 also possesses epoxygenase activity, although it is primarily known for its role in drug metabolism. frontiersin.org It can contribute to the formation of EETs. frontiersin.org In the context of anandamide metabolism, CYP3A4 has been identified as a primary enzyme responsible for its epoxidation in the liver. ebi.ac.uk

CYP1A2 is another isoform that can oxidize arachidonic acid, with a preference for producing 8,9-EET. frontiersin.org It also contributes to the formation of 11,12-EET and 14,15-EET. frontiersin.org

The following table summarizes the primary EET regioisomers produced by these CYP isoforms:

| CYP Isoform | Primary EET Regioisomers Formed from Arachidonic Acid |

|---|---|

| CYP2J2 | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET frontiersin.orgspandidos-publications.com |

| CYP2C8 | 11,12-EET, 14,15-EET nih.gov |

| CYP2C9 | 11,12-EET, 14,15-EET frontiersin.orgnih.gov |

| CYP3A4 | Contributes to EET formation frontiersin.org |

| CYP1A2 | 8,9-EET, 11,12-EET, 14,15-EET frontiersin.org |

The metabolism of anandamide by these CYP isoforms mirrors that of arachidonic acid, leading to the formation of the corresponding EpETrE-EAs. For instance, CYP2J2 metabolizes anandamide to produce all four EpETrE-EA regioisomers, including 14,15-EpETrE-EA. nih.gov Similarly, CYP3A4 is a key enzyme in the formation of EpETrE-EAs from anandamide in the liver. ebi.ac.uk

Specific CYP Isoforms in EET Formation

General Regioisomeric Products of Arachidonic Acid Metabolism by CYP Enzymes

The metabolism of arachidonic acid (AA) by cytochrome P450 (CYP) enzymes represents a crucial biochemical pathway, often referred to as the "third branch" of AA metabolism alongside the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govschebb-web.delcms.cz This pathway generates a variety of biologically active lipid mediators. schebb-web.de The CYP enzymes, particularly those from the CYP2C and CYP2J subfamilies, function as epoxygenases. nih.govwhuhzzs.com They catalyze the insertion of an oxygen atom into one of the four double bonds of arachidonic acid, resulting in the formation of four distinct regioisomers of epoxyeicosatrienoic acid (EET). nih.govmdpi.comwikipedia.org

These regioisomeric products are:

5,6-EET (5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid) nih.govwikipedia.org

8,9-EET (8,9-epoxy-5Z,11Z,14Z-eicosatrienoic acid) nih.govwikipedia.org

11,12-EET (11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid) nih.govwikipedia.org

14,15-EET (14,15-epoxy-5Z,8Z,11Z-eicosatrienoic acid) nih.govwikipedia.org

In addition to epoxidation, CYP enzymes from the CYP4A and CYP4F subfamilies act as ω/(ω-1)-hydroxylases. nih.gov These enzymes metabolize arachidonic acid primarily to form hydroxyeicosatetraenoic acids (HETEs), with 20-HETE being a major product. nih.govwhuhzzs.commdpi.com The specific regioisomers produced can vary depending on the specific CYP isoform involved. nih.govnih.gov For instance, human CYP2C8 predominantly produces 11,12-EET and 14,15-EET, while CYP4F2 is a primary enzyme for 20-HETE formation in the liver and kidneys. nih.govresearchgate.net

| Metabolic Pathway | Key CYP Subfamilies | Primary Products | Reference |

|---|---|---|---|

| Epoxidation | CYP2C, CYP2J | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET | nih.govwhuhzzs.comwikipedia.org |

| Hydroxylation | CYP4A, CYP4F | Hydroxyeicosatetraenoic acids (HETEs), e.g., 20-HETE | nih.govwhuhzzs.commdpi.com |

Specific CYP Isoforms in EpETrE-EA Formation from Anandamide

The endocannabinoid anandamide (arachidonoylethanolamide, AEA), being structurally similar to arachidonic acid, is also a substrate for CYP-mediated oxidation. umich.edunih.gov This metabolic process leads to the formation of ethanolamide derivatives of EETs and HETEs, known as EpETrE-EAs (or EET-EAs) and HETE-EAs, respectively. umich.edunih.govnih.gov Several specific human CYP isoforms have been identified as high-affinity anandamide oxygenases, playing distinct roles in the formation of this compound and its regioisomers. nih.gov

Primary Role of CYP3A4

CYP3A4 is considered a key enzyme in the metabolic epoxidation of anandamide. researchgate.netresearchgate.net Human liver microsomes, which have high CYP3A4 activity, metabolize anandamide to form the four EpETrE-EA regioisomers: 5,6-, 8,9-, 11,12-, and 14,15-EpETrE-EA. umich.eduebi.ac.uk This positions CYP3A4 as a major contributor to the formation of these epoxide metabolites in the liver. researchgate.netumich.edu The role of CYP3A4 in anandamide epoxidation is notably different from its role in arachidonic acid metabolism, where CYP2C8, CYP2C9, and CYP2J2 are the primary epoxygenases. umich.edu Research indicates that CYP3A4 is involved in converting anandamide to 8,9-, 11,12-, and 14,15-EpETrE-EA, which may modulate signaling within the endocannabinoid system. genecards.org

Contribution of CYP2D6 and CYP4F2

While CYP3A4 is primary, other isoforms, notably CYP2D6 and CYP4F2, also contribute significantly to anandamide metabolism. nih.govresearchgate.net

CYP2D6 : This polymorphic enzyme, which is a major CYP isoform in the human brain, actively metabolizes anandamide. nih.govebi.ac.uk Recombinant CYP2D6 converts anandamide into all four EpETrE-EA regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EpETrE-EA) as well as the hydroxylated product, 20-HETE-EA. nih.govnih.govuniprot.org In human brain mitochondrial preparations, an inhibitory antibody against CYP2D6 was found to significantly reduce the formation of EpETrE-EAs, underscoring its role in anandamide epoxidation within the central nervous system. nih.govebi.ac.uk Furthermore, CYP2D6 can further metabolize the EpETrE-EAs into novel di-oxygenated derivatives. nih.govresearchgate.net

CYP4F2 : This isoform is primarily an anandamide hydroxylase. nih.gov Human kidney microsomes, where CYP4F2 is prominently expressed, convert anandamide to a single primary product: 20-HETE-EA. umich.edunih.gov While it is listed as a high-affinity anandamide oxygenase, its principal documented role is in hydroxylation rather than epoxidation. umich.edunih.gov The metabolism of anandamide to 20-HETE-EA by CYP4F2 is considered a significant pathway in the kidney and liver. umich.edupitt.edu

| CYP Isoform | Primary Products from Anandamide | Key Tissues | Reference |

|---|---|---|---|

| CYP3A4 | 5,6-, 8,9-, 11,12-, 14,15-EpETrE-EA | Liver, Brain | umich.eduresearchgate.netgenecards.org |

| CYP2D6 | 5,6-, 8,9-, 11,12-, 14,15-EpETrE-EA; 20-HETE-EA | Brain, Liver | nih.govnih.govuniprot.org |

| CYP4F2 | 20-HETE-EA | Kidney, Liver | umich.edunih.govpitt.edu |

Differences in Anandamide Metabolism by CYP Isoforms and Polymorphic Mutants In Vitro

In vitro studies using recombinant enzymes have highlighted significant differences in how various CYP isoforms and their genetic variants metabolize anandamide. These studies reveal distinct product profiles and kinetic parameters, which can lead to inter-individual variations in endocannabinoid signaling.

For example, recombinant CYP2D6 metabolizes anandamide to both hydroxylated and epoxygenated products. nih.govnih.gov Kinetic analyses of the wild-type enzyme (CYP2D6.1) show that it metabolizes anandamide with low micromolar Km values, indicating a high affinity. nih.gov The formation of 20-HETE-EA and the various EpETrE-EAs exhibit simple Michaelis-Menten kinetics. nih.gov

| Metabolite | Apparent Km (μM) | Vmax (pmol product/min/pmol P450) | Reference |

|---|---|---|---|

| 20-HETE-EA | 1.3 | 3.7 | nih.gov |

| 14,15-EpETrE-EA | 2.8 | 1.3 | nih.gov |

| 11,12-EpETrE-EA | 2.6 | 1.1 | nih.gov |

| 8,9-EpETrE-EA | 2.1 | 1.6 | nih.gov |

Furthermore, studies comparing wild-type and polymorphic variants of CYP enzymes demonstrate altered metabolic activity. Research on CYP2B6 and CYP2D6 isoforms and their common mutants found major differences in the formation of 20-HETE-EA and 14,15-EpETrE-EA. nih.govresearchgate.net For instance, wild-type CYP2D6 produces 20-HETE-EA as its major metabolite from anandamide, whereas it is only a minor product for wild-type CYP2B6. nih.gov The polymorphic mutant CYP2B6.9 showed a drastically reduced catalytic function, forming only 11,12-EpETrE-EA. nih.gov Similarly, variations in CYP3A4, such as the CYP3A4.4 allele, may lead to significant differences in anandamide metabolism. ebi.ac.ukplos.org These findings suggest that genetic polymorphisms in CYP enzymes can lead to different profiles of anandamide metabolites, potentially impacting physiological and pathological processes. ebi.ac.uknih.gov

Metabolism and Degradation of 14 15 Epetre Ea

Soluble Epoxide Hydrolase (sEH) Activity

Soluble epoxide hydrolase (sEH) is a key enzyme in the degradation of epoxyeicosatrienoic acids (EETs) and their derivatives. wikipedia.orgnih.gov It is widely distributed in various tissues and plays a significant role in regulating the levels of these signaling molecules. wikipedia.orgphysiology.org

Hydration of EETs to Dihydroxyeicosatrienoic Acids (DHETs)

The principal action of sEH on EETs is the addition of a water molecule to the epoxide ring, a process known as hydration. wikipedia.orgphysiology.org This enzymatic reaction converts the EETs into their corresponding vicinal diols, called dihydroxyeicosatrienoic acids (DHETs). wikipedia.org For instance, 14,15-EET is metabolized to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). wikipedia.orgnih.gov This conversion is a critical step in terminating the biological activity of EETs. wikipedia.orgahajournals.org

The sEH enzyme is encoded by the EPHX2 gene and is found in the cytosol of cells. wikipedia.org Studies have shown that sEH expression and activity can vary significantly between individuals and tissues, which may influence susceptibility to certain diseases. physiology.org For example, increased sEH activity has been observed in the renal cortex of spontaneously hypertensive rats, leading to higher levels of DHETs and contributing to hypertension. nih.gov

Conversion of EpETrE-EAs to Corresponding Dihydroxy Derivatives by Microsomal Epoxide Hydrolase

While sEH is a major pathway, microsomal epoxide hydrolase (mEH) also contributes to the hydrolysis of epoxy fatty acids. researchgate.net Located in the endoplasmic reticulum, mEH is a biotransformation enzyme that converts reactive epoxides into more water-soluble trans-dihydrodiol derivatives. nih.govresearchgate.net Research indicates that EET-EAs produced by liver microsomal P450 enzymes can be converted to their corresponding dihydroxy derivatives by mEH. Although sEH is considered the primary enzyme for degrading epoxy-fatty acids in many tissues, mEH can hydrolyze a significant portion in several organs, suggesting its residual activity could be a factor in the therapeutic efficacy of sEH inhibitors. researchgate.net

Functional Implications of DiHET-EA Formation Regarding Bioactivity

The conversion of EETs to DHETs is generally considered a deactivation process, as DHETs often exhibit reduced or no biological activity compared to their parent epoxides. wikipedia.orgahajournals.org For example, while 11,12-EET has vasodilatory effects, its corresponding diol, 11,12-DHET, does not. ahajournals.org The increased hydrophilicity of DHETs facilitates their excretion from the cell, further diminishing their biological impact. physiology.org

However, emerging evidence suggests that DHETs may not be merely inactive metabolites. Some studies indicate that DHETs can possess pro-inflammatory properties. nih.gov Increased levels of 14,15-DHET have been associated with cardiovascular complications such as coronary heart disease and hypertension. springermedizin.de This suggests that the formation of DHETs may have its own set of functional consequences, shifting the balance from the generally anti-inflammatory and vasodilatory effects of EETs towards a pro-inflammatory state. nih.gov

Alternative Metabolic Pathways

In addition to epoxide hydration, other enzymatic pathways contribute to the metabolism of 14(15)-EpETrE-EA.

Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide (B1667382) (AEA) and other fatty acid amides. caymanchem.commdpi.com Given that this compound is an ethanolamide derivative of an epoxy fatty acid, it is also a substrate for FAAH. ebi.ac.uk FAAH catalyzes the hydrolysis of the amide bond, breaking down the molecule into its constituent fatty acid epoxide and ethanolamine. ebi.ac.ukresearchgate.net The degradation of epoxy-fatty ethanolamides can occur through different mechanisms involving either FAAH or epoxide hydrolases. ebi.ac.uk

General Epoxide Hydrolase (EH) Mechanisms

Epoxide hydrolases (EHs) are a family of enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. ucanr.eduwikipedia.org This family includes both soluble (sEH) and microsomal (mEH) forms. ucanr.edu The general mechanism involves a two-step process. First, a nucleophilic attack by an aspartate residue in the enzyme's active site opens the epoxide ring, forming a covalent ester intermediate. This is followed by the hydrolysis of this intermediate by a water molecule activated by a charge-relay system, which regenerates the active site and releases the diol product. ucanr.edu This catalytic action is a common route for the transformation of epoxides, rendering them more water-soluble and easier to excrete. ucanr.edu

Comparative Degradation Rates Relative to Anandamide

The metabolic stability of an endocannabinoid is a critical determinant of its biological activity and signaling duration. The degradation of N-(14,15-epoxyeicosatrienoyl)ethanolamine, or this compound, presents a more complex picture compared to its parent compound, anandamide (AEA), due to the presence of an epoxide group. This structural feature introduces an additional enzymatic pathway for its inactivation, leading to significant differences in their metabolic profiles and degradation rates.

Anandamide is primarily deactivated through enzymatic hydrolysis of its amide bond, a reaction catalyzed by the serine hydrolase, Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov This process yields arachidonic acid and ethanolamine, effectively terminating the signaling of anandamide. scispace.com

In contrast, this compound is susceptible to two major enzymatic degradation pathways:

Amide Hydrolysis: Similar to anandamide, the amide bond of this compound can be hydrolyzed by FAAH. researchgate.net

Epoxide Hydrolysis: The epoxide ring at the 14,15-position is a substrate for epoxide hydrolases, particularly soluble epoxide hydrolase (sEH). nih.govreactome.org This reaction converts this compound into its corresponding diol, 14,15-dihydroxyeicosatrienoic acid ethanolamide (14,15-DHET-EA), a metabolite generally considered to be less biologically active. nih.gov Anandamide, lacking an epoxide group, is not a substrate for this pathway.

Research into the comparative stability of these two compounds has yielded nuanced findings. Some studies using rat brain homogenates have indicated that certain oxygenated metabolites of anandamide, including this compound, are degraded more rapidly than anandamide itself. researchgate.net This accelerated degradation is attributed to the combined action of both FAAH and epoxide hydrolases. researchgate.net

The following table summarizes the key enzymatic pathways involved in the degradation of this compound compared to anandamide.

Interactive Data Table: Comparative Degradation of this compound vs. Anandamide

| Compound | Primary Degrading Enzyme(s) | Degradation Pathway(s) | Notes |

| Anandamide (AEA) | Fatty Acid Amide Hydrolase (FAAH) nih.govnih.gov | Amide Bond Hydrolysis | Not a substrate for epoxide hydrolases. |

| This compound | Soluble Epoxide Hydrolase (sEH) nih.govreactome.org, Fatty Acid Amide Hydrolase (FAAH) researchgate.net | Epoxide Hydrolysis, Amide Bond Hydrolysis | Degraded more rapidly than anandamide in some tissues due to dual pathways. researchgate.net |

Cellular and Molecular Mechanisms of Action of 14 15 Epetre Ea

Receptor Interactions and Ligand Binding

The biological effects of 14(15)-EpETrE-EA are initiated through its interaction with specific cell surface receptors. Research has primarily focused on its binding to cannabinoid receptors and its activity at the G protein-coupled receptor 119.

As a derivative of anandamide (B1667382), this compound is classified as an endocannabinoid. vulcanchem.com However, its interaction with cannabinoid receptors appears to be distinct from its parent compound. Pharmacological studies have demonstrated that this compound exhibits only a weak affinity for the cannabinoid CB1 receptor in rat brain homogenates and murine models. ebi.ac.ukresearchgate.netecronicon.net In contrast, another anandamide metabolite, 5,6-EET-EA, shows a high affinity for the CB2 receptor. researchgate.netebi.ac.uk

Some evidence suggests that the effects of related compounds may be indirect. For instance, the peripheral antinociceptive effect of the parent compound, 14,15-epoxyeicosatrienoic acid (14,15-EET), may be mediated by the release of anandamide, which then activates the CB1 receptor. ecronicon.net This raises the possibility of complex and indirect mechanisms for this compound's activity within the endocannabinoid system.

| Receptor | Observed Interaction | Model System | Reference |

|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | Weak affinity/binding | Rat brain, Murine models | ebi.ac.ukresearchgate.netecronicon.net |

| Cannabinoid Receptor 2 (CB2) | No direct binding reported | N/A |

Research indicates that this compound, along with other epoxyeicosatrienoic acid ethanolamides (EET-EAs), can activate the G protein-coupled receptor 119 (GPR119). researchgate.net GPR119 is expressed in pancreatic β-cells and intestinal L-cells. nih.gov Its activation is known to couple to Gαs proteins, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. researchgate.netnih.govmdpi.com This increase in cAMP is associated with a reduction in the innate immune response. researchgate.net The activation of GPR119 represents a significant signaling mechanism for this compound, distinct from the classical cannabinoid receptors.

Cannabinoid Receptor (CB1, CB2) Interactions

Downstream Signaling Pathway Modulation

Following receptor engagement, this compound influences several critical intracellular signaling cascades. Much of the current understanding is derived from studies on its parent compound, 14,15-EET, with the assumption of parallel activities due to structural similarity.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. The parent compound, 14,15-EET, has been identified as a ligand and activator of PPARγ. nih.govmdpi.com This activation is linked to anti-inflammatory effects, such as the inhibition of nuclear factor-kappa B (NF-κB) signaling. mdpi.com Studies on human carcinoma cells showed that 14,15-EET may activate the expression of PPARγ. nih.gov While direct evidence for this compound is still emerging, the activity of its precursor suggests that the PPARγ pathway is a likely target.

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. Research has demonstrated that EETs, including 14,15-EET, can stimulate this pathway. In human carcinoma cells, treatment with 14,15-EET significantly induced the levels of PI3K/AKT proteins. nih.gov Similarly, in cardiomyocytes, EETs protect against injury by stimulating the PI3K/AKT cell survival pathway. researchgate.net This suggests that this compound may also engage this pro-survival pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cell proliferation, differentiation, and survival. Studies have shown that 14,15-EET can significantly induce the levels of ERK proteins in human tongue carcinoma cells. nih.gov Furthermore, the cardioprotective effects of EETs have been linked to the activation of the p42/p44 MAPK pathway. mdpi.com In other contexts, EETs have been shown to inhibit p38 MAPK phosphorylation, indicating a complex and context-dependent regulation of the broader MAPK signaling network. caymanchem.com

| Signaling Pathway | Observed Effect | Compound Studied | Cell/Tissue Type | Reference |

|---|---|---|---|---|

| PPARγ | Activation | 14,15-EET | Human carcinoma cells, Endothelial cells | nih.govmdpi.com |

| PI3K/AKT | Induction/Stimulation | 14,15-EET | Human carcinoma cells, Cardiomyocytes | nih.govresearchgate.net |

| MAPK/ERK | Activation/Induction | 14,15-EET | Human carcinoma cells | nih.gov |

Endothelial Growth Factor Receptor (EGFR) Signaling

Recent studies have indicated that 14(15)-EpETrE, the precursor to this compound, can influence cellular processes through the modulation of the Endothelial Growth Factor Receptor (EGFR) signaling pathway. Research has shown that treatment with 14,15-EET can lead to a significant elevation in phosphorylated EGFR. EGFR is a transmembrane protein that, upon activation, initiates a cascade of intracellular signals, primarily through the tyrosine kinase (TK) domain. This activation leads to the phosphorylation of various downstream proteins, which in turn regulate critical cellular functions such as proliferation, survival, and differentiation.

The interaction of 14,15-EET with the EGFR pathway suggests a potential mechanism by which this lipid molecule exerts its biological effects. For instance, the activation of EGFR and the subsequent phosphorylation of downstream targets like ERK and PI3 kinase/AKT proteins have been implicated in the effects of 14,15-EET on cell proliferation and apoptosis. It is important to note that EGFR signaling is a complex process, and its overactivity is often associated with various cancers, making inhibitors of EGFR tyrosine kinase, such as gefitinib (B1684475) and erlotinib, valuable therapeutic agents. The modulation of this pathway by 14(15)-EpETrE highlights a significant aspect of its molecular action.

Activation of Smooth Muscle Large Conductance Ca2+-Activated K+ (KCa) Channels

Epoxyeicosatrienoic acids (EETs), including 14(15)-EpETrE, are recognized for their role in producing vascular relaxation by activating large-conductance Ca2+-activated K+ (KCa) channels in smooth muscle cells. These channels, also known as BKCa channels, are dually regulated by intracellular calcium concentration and membrane potential. Their activation leads to an outflow of potassium ions, which hyperpolarizes the cell membrane, causing relaxation of the smooth muscle and vasodilation.

Specifically, 14,15-EET has been shown to directly increase the activity of BKCa channels. Studies have demonstrated that 14,15-EET increases the open probability of these channels in a concentration-dependent manner, with an EC50 value of 1 μM. This effect is achieved by shifting the activation curve of the BKCa channels to less positive membrane potentials, effectively making them more likely to open at a given voltage. This mechanism is a key contributor to the vasodilatory properties of 14(15)-EpETrE and its role in regulating vascular tone. The activation of BKCa channels by EETs serves as a negative feedback loop to limit calcium influx in excitable cells.

Inhibition of p38 MAPK Phosphorylation

The compound 14(15)-EpETrE has been shown to attenuate the inflammatory response by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its activation through phosphorylation leads to the production of pro-inflammatory cytokines and other inflammatory mediators.

Research has demonstrated that in rat pulmonary arterial endothelial cells, 14(15)-EET can prevent the increase in inflammatory molecules induced by oxidized low-density lipoprotein (ox-LDL) by inhibiting the phosphorylation of p38 MAPK. This inhibitory effect on p38 MAPK phosphorylation is a crucial mechanism underlying the anti-inflammatory properties of 14(15)-EpETrE. By suppressing this pathway, 14(15)-EpETrE can reduce the production of downstream inflammatory mediators, thereby mitigating the inflammatory response.

Modulation of Leukotriene B4 (LTB4) Production and Activity

14(15)-EpETrE plays a significant role in modulating the production and activity of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Studies have shown that 14(15)-EET can prevent the increase in LTB4

Biological Activities and Physiological Implications of 14 15 Epetre Ea

Cardiovascular System Dynamics

The cardiovascular effects of 14,15-EET, the precursor to 14(15)-EpETrE-EA, are well-documented, suggesting a protective role in heart and vessel function. mdpi.com These effects are largely attributed to its actions as a signaling molecule, influencing vascular tone, cellular response to injury, and endothelial health. wikipedia.orgfrontiersin.org

Vasodilator Effects in Microcirculation

14(15)-EET is recognized as a potent vasodilator, particularly within the microcirculation. caymanchem.com It functions as an endothelium-derived hyperpolarizing factor (EDHF), contributing to the relaxation of vascular smooth muscle. caymanchem.com This action is crucial for regulating blood flow and pressure at the local tissue level. Studies have shown that 14,15-EET induces dilation of preconstricted isolated canine coronary arterioles with a high potency. caymanchem.com The mechanism often involves the activation of calcium-activated potassium channels in smooth muscle cells, leading to hyperpolarization and subsequent relaxation. hmdb.ca

Role in Cardioprotection in Ischemia-Reperfusion Injury Models

Research has highlighted the cardioprotective effects of 14,15-EET in the context of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs after blood supply returns to an area following a period of ischemia. nih.gov Studies in canine models have demonstrated that administration of 14,15-EET significantly reduces the size of a myocardial infarct (an area of dead heart tissue) when given either before the ischemic event or just before reperfusion. nih.gov This protective effect is thought to be mediated, at least in part, by the activation of ATP-sensitive potassium (KATP) channels. nih.gov Furthermore, the cardioprotective actions of EETs, including 14,15-EET, can be attenuated by antagonists of EET receptors, such as 14,15-EEZE. washington.edunih.gov

Influence on Endothelial Function

The endothelium, the inner lining of blood vessels, plays a critical role in cardiovascular health. 14,15-EET has been shown to positively influence endothelial function. It is rapidly taken up by endothelial cells, where it can be incorporated into phospholipids (B1166683). nih.gov This incorporation may temporarily alter cellular signaling. nih.gov Additionally, 14,15-EET can be metabolized by endothelial cells to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which is then released. nih.gov This metabolic process within the endothelium may serve to modulate the local vascular actions of EETs. nih.gov In human endothelial cells, hypoxia has been observed to increase the levels of 14,15-EET, which in turn can inhibit the upregulation of vascular cell adhesion molecule-1 (VCAM-1), a key molecule in inflammatory processes. frontiersin.org

Potential in Attenuating Cardiac Remodeling in Cardiovascular Diseases

Cardiac remodeling refers to the changes in the heart's size, shape, structure, and function that can occur after an injury to the heart muscle, such as a heart attack, or in response to chronic conditions like hypertension. nih.gov EETs, including 14,15-EET, have demonstrated the potential to attenuate this process. mdpi.comnih.gov They exert beneficial effects against inflammation, fibrosis (the thickening and scarring of connective tissue), and apoptosis (programmed cell death), all of which are key components of cardiac remodeling. nih.govnih.gov For instance, in models of heart failure, increased levels of 14,15-EET have been shown to ameliorate endoplasmic reticulum stress and subsequent apoptosis in cardiomyocytes. nih.gov Furthermore, studies have indicated that 14,15-EET can reduce high glucose-induced hypertrophy in cultured cardiomyocytes, suggesting a role in mitigating the cardiac complications of diabetes. researchgate.net

Inflammatory and Immune Responses

Beyond its cardiovascular effects, 14(15)-EET and its derivatives are implicated in the modulation of inflammatory and immune pathways.

Anti-inflammatory Potentials

EETs are increasingly recognized as endogenous anti-inflammatory mediators. mdpi.com They can attenuate endothelial activation, leukocyte adhesion, and platelet aggregation, thereby inhibiting vascular inflammation. mdpi.com While some studies have suggested that 14,15-EET may have a lesser anti-inflammatory effect compared to other EET regioisomers in certain contexts, other research points to its significant anti-inflammatory role in various organs. mdpi.comfrontiersin.org For example, 14,15-EET has been shown to exert anti-inflammatory effects in conditions like Kawasaki disease by modulating specific signaling pathways. frontiersin.org It can also promote the release of heparin-binding EGF-like growth factor, which has tissue-protective effects. frontiersin.org

Reduction of Innate Immune Response

The innate immune system provides the first line of defense against pathogens. mdpi.comimmunologyresearchjournal.com Emerging evidence suggests that this compound, an oxidized endocannabinoid, can modulate this initial response. Specifically, this compound has been shown to activate the GPR119 receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn results in a reduction of the innate immune response. researchgate.netresearchgate.net This mechanism highlights the compound's potential role in regulating the intensity of initial inflammatory reactions.

The broader family of epoxyeicosatrienoic acids (EETs), from which this compound is derived, is known for its anti-inflammatory properties. researchgate.netmdpi.com These compounds can influence various aspects of the immune response, including the function of immune cells like macrophages and the production of inflammatory mediators. immunologyresearchjournal.compnas.org While the specific effects of this compound are still under active investigation, its structural relationship to other anti-inflammatory EETs suggests it may share similar immunomodulatory functions. researchgate.netvulcanchem.com

Impact on Pro-inflammatory Cytokine Expression

Pro-inflammatory cytokines are key signaling molecules that drive inflammatory responses. pnas.orgfrontiersin.org Research indicates that the parent compounds of this compound, the epoxyeicosatrienoic acids (EETs), can suppress the expression of these cytokines. For instance, EETs have been shown to reduce the production of pro-inflammatory cytokines in the liver, which can help alleviate hepatic inflammation. mdpi.com This is significant because chronic inflammation and the associated cytokine activity can contribute to the development of various diseases. pnas.org

Furthermore, EETs have been observed to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. mdpi.com By inhibiting this pathway, EETs can decrease the transcription of genes for endothelial cytokines, chemokines, and cellular adhesion molecules. This action is crucial for controlling the inflammatory response of blood vessels. mdpi.com Although direct studies on this compound's effect on cytokine expression are limited, its precursor, 14,15-EET, has been shown to prevent increases in the chemokine (C-C motif) ligand 2 (CCL2) induced by oxidized LDL in pulmonary artery endothelial cells. caymanchem.com

| Finding | Model System | Effect of EETs | Reference |

| Reduced Pro-inflammatory Cytokines | Diabetic Mice | CYP2J2 overexpression alleviated hepatic inflammation. | mdpi.com |

| Inhibition of NF-κB Signaling | Renal Tubular Epithelial Cells | 14,15-EET attenuated insulin (B600854) resistance. | mdpi.com |

| Prevention of CCL2 Increase | Rat Pulmonary Artery Endothelial Cells | (±)14(15)-EET prevented increases induced by oxidized LDL. | caymanchem.com |

Cell Proliferation and Angiogenesis

Promotion of Angiogenesis in Endothelial Cells

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in development, wound healing, and also in pathological conditions. thno.org Endothelial cells are the primary cells involved in this process. thno.orgnih.gov The parent family of compounds, epoxyeicosatrienoic acids (EETs), are recognized as pro-angiogenic factors. mdpi.comhmdb.ca They act as signaling lipids that can stimulate endothelial cell migration and angiogenesis. pnas.orghmdb.ca

Specifically, 14,15-EET, the precursor to this compound, has been implicated in promoting the adhesion of monocytic cells to endothelial cells, a process that can be a precursor to inflammatory and angiogenic events. nih.gov Studies have shown that endothelial cells rapidly take up 14,15-EET, which can temporarily accumulate in phospholipids involved in cell signaling, potentially influencing vascular actions. nih.gov This suggests a mechanism by which these compounds can locally influence the endothelial behavior that leads to angiogenesis.

Stimulation of Cell Proliferation and Cell Cycle Progression in Carcinoma Cells

While angiogenesis is a normal physiological process, it is also a hallmark of cancer, as tumors require a blood supply to grow. Research has investigated the role of the precursor, 14,15-EET, in cancer cell biology. Studies on human tongue carcinoma cells (Tca-8113) have shown that 14,15-EET can stimulate cell proliferation. nih.gov

Further analysis revealed that 14,15-EET treatment leads to an increase in the percentage of cells in the S and G2-M phases of the cell cycle, indicating that it promotes cell cycle progression. nih.gov This proliferative effect was associated with the activation of several signaling pathways, including the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways. nih.gov These findings suggest that by promoting the proliferation of carcinoma cells, compounds like 14,15-EET could potentially contribute to tumor growth. nih.govwikipedia.org

| Research Finding | Cell Line | Key Pathway Activated | Effect | Reference |

| Stimulation of Cell Proliferation | Tca-8113 (Human Tongue Carcinoma) | EGFR, ERK, PI3K/AKT | Increased percentage of cells in S-G2-M phase. | nih.gov |

Neurobiological Functions

Modulation of Endocannabinoid System Signaling

This compound is an oxidized metabolite of anandamide (B1667382), a primary endocannabinoid. vulcanchem.com This metabolic relationship places it at the crossroads of the endocannabinoid and the cytochrome P450 epoxygenase pathways, suggesting a role in modulating endocannabinoid signaling. researchgate.netvulcanchem.com The endocannabinoid system is a critical regulator of numerous physiological processes, including neurotransmission and immune response. researchgate.netvulcanchem.com

Pharmacological studies have shown that this compound binds to the cannabinoid CB1 receptor, albeit with a lower affinity than anandamide. ebi.ac.uk It is also degraded more rapidly than anandamide in brain homogenates. ebi.ac.uk This suggests that the conversion of anandamide to this compound may serve to diminish the original anandamide signal. nih.gov However, the biological effects of this compound are not limited to CB1 receptor interaction. It also binds to the GPR119 receptor, although with a lower affinity than typical endocannabinoids for cannabinoid receptors. researchgate.netnih.gov This interaction with multiple receptor systems indicates that this compound may have a complex and multifaceted role in fine-tuning endocannabinoid signaling pathways. researchgate.netebi.ac.uk

Alleviation of Pathology in Mouse Models of Alzheimer's Disease

Research has demonstrated that signaling pathways involving epoxyeicosatrienoic acids (EETs), particularly 14,15-EET, play a crucial role in the pathophysiology of Alzheimer's disease (AD). nih.govnih.gov Studies utilizing mouse models of familial AD (5×FAD mice) have shown that enhancing the levels of 14,15-EET can significantly mitigate disease-related pathology. nih.govnih.gov

One primary mechanism is the enhancement of amyloid-β (Aβ) clearance by astrocytes. nih.govnih.gov The accumulation of neurotoxic Aβ plaques is a hallmark of AD. nih.gov In cultured adult astrocytes, increasing 14,15-EET levels was found to boost lysosomal biogenesis, the process by which cells generate lysosomes to degrade waste products like Aβ. nih.govnih.gov Astrocytes play a vital role in clearing Aβ from the brain, a function that appears to be impaired in AD. nih.gov

Key Research Findings in 5×FAD Mouse Models:

Inhibition of Soluble Epoxide Hydrolase (sEH): The enzyme soluble epoxide hydrolase (sEH) metabolizes and degrades EETs. hmdb.caresearchgate.net Inhibiting sEH, either pharmacologically with the inhibitor TPPU or through genetic deletion of the Ephx2 gene, led to increased brain levels of 14,15-EET. nih.govnih.gov This intervention alleviated cognitive deficits, reduced Aβ deposition, and prevented the reactivation of astrocytes (a marker of neuroinflammation) in 6-month-old 5×FAD mice. nih.govnih.gov

Direct Infusion of 14,15-EET: More directly, the infusion of 14,15-EET into the hippocampus of 5×FAD mice prevented the aggregation of Aβ. nih.govnih.gov Remarkably, infusion of a higher concentration of 14,15-EET was shown to reverse existing Aβ deposition in the brains of these mice. nih.govnih.gov

These findings underscore the potential of targeting the 14,15-EET signaling pathway as a therapeutic strategy for Alzheimer's disease, focusing on enhancing the brain's natural clearance mechanisms for toxic proteins. nih.govnih.gov

Table 1: Effects of 14,15-EET on Alzheimer's Disease Pathology in 5×FAD Mice Data sourced from Chen et al., 2020. nih.govnih.gov

| Intervention | Model System | Key Finding | Reported Outcome |

|---|---|---|---|

| sEH inhibition (TPPU) or Ephx2 deletion | 5×FAD Mice | Reduced Aβ Deposition | Significantly decreased amyloid plaque load in the hippocampus and cortex. nih.govnih.gov |

| sEH inhibition (TPPU) or Ephx2 deletion | 5×FAD Mice | Alleviated Cognitive Deficits | Improved performance in cognitive and memory-related behavioral tasks. nih.govnih.gov |

| 14,15-EET Treatment | Cultured Adult Astrocytes | Enhanced Aβ Clearance | Increased uptake and degradation of amyloid-β through enhanced lysosomal biogenesis. nih.govnih.gov |

| 14,15-EET Infusion | 5×FAD Mice Hippocampus | Prevented & Reversed Aβ Aggregation | Prevented plaque formation and reversed existing Aβ deposits. nih.govnih.gov |

Glial Stimulation-Mediated Vasodilation in Brain

The regulation of cerebral blood flow is critical for normal brain function, ensuring a constant supply of oxygen and nutrients to active neurons. cambridge.orgyoutube.com This process, known as neurovascular coupling or functional hyperemia, involves a complex interplay between neurons, glial cells (specifically astrocytes), and blood vessels. mdpi.comfrontiersin.org Epoxyeicosatrienoic acids, produced and released by astrocytes, are key signaling molecules in this process. researchgate.netphysiology.org

When neurons are active, they release glutamate, which can stimulate adjacent astrocytes. physiology.orgnih.gov This stimulation triggers a cascade within the astrocytes, leading to the synthesis of EETs from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes. researchgate.netcambridge.orgfrontiersin.org These newly synthesized EETs, including 14,15-EET, are then released from the astrocyte endfeet that surround cerebral arterioles. frontiersin.org

The primary role of these glial-derived EETs is to act as potent vasodilators. hmdb.cafoodb.ca They exert their effect on the smooth muscle cells of the blood vessels, causing them to relax. cambridge.orgphysiology.org This relaxation leads to a widening of the blood vessels (vasodilation), which increases local blood flow to the area of heightened neuronal activity. oliverfinlay.comumn.edu The mechanism often involves the activation of large-conductance, Ca²⁺-activated K⁺ (BK) channels on the vascular smooth muscle cells, which results in hyperpolarization and subsequent relaxation. cambridge.orgphysiology.org

Studies have confirmed this pathway by showing that:

Direct stimulation of glial cells can evoke vasodilation in retinal arterioles. oliverfinlay.comumn.edu

Blocking the synthesis of EETs with inhibitors of CYP epoxygenases attenuates the increase in blood flow that normally follows neuronal activation. nih.govoliverfinlay.comumn.edu

Blocking EET receptors also reduces the blood flow response to sustained neuronal activity. frontiersin.org

Therefore, glial-derived EETs are essential mediators that translate a neuronal activity signal into a hemodynamic response, ensuring that the brain's metabolic needs are met. researchgate.netfrontiersin.org

Table 2: Role of EETs in Glial-Mediated Vasodilation

| Component | Function in Neurovascular Coupling | Source Citation |

|---|---|---|

| Neuronal Activity | Initiates the signaling cascade by releasing neurotransmitters like glutamate. | frontiersin.orgphysiology.org |

| Astrocytes (Glial Cells) | Detect neuronal activity (via glutamate) and synthesize/release EETs. | researchgate.netfrontiersin.orgumn.edu |

| CYP Epoxygenases | Enzymes within astrocytes that synthesize EETs from arachidonic acid. | cambridge.orgoliverfinlay.com |

| 14,15-EET (and other EETs) | Act as vasodilating messengers, signaling from astrocytes to vascular smooth muscle. | hmdb.cafoodb.caumn.edu |

| Vascular Smooth Muscle Cells | Relax in response to EETs, leading to vasodilation and increased blood flow. | cambridge.orgphysiology.org |

Analytical Methodologies for 14 15 Epetre Ea Research

Extraction and Sample Preparation Techniques for Biological Matrices

The initial and critical step in the analysis of 14(15)-EpETrE-EA from biological samples like plasma, tissues, or cell cultures is its efficient extraction and the removal of interfering substances. schebb-web.demdpi.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely employed technique for the extraction and pre-concentration of this compound and other oxylipins from biological samples. schebb-web.deresearchgate.net Polymeric stationary phases, such as Oasis HLB (hydrophilic-lipophilic balanced), are commonly used due to their ability to retain a broad range of analytes. schebb-web.demetabolomicsworkbench.org

A typical SPE protocol for the extraction of this compound from plasma involves the following steps:

Sample Pre-treatment: Plasma samples are often acidified and diluted with a solution containing an antioxidant to prevent degradation of the analyte. schebb-web.de A deuterated internal standard, such as ²H₁₁-14(15)-EpETrE, is added to the sample to account for analyte loss during sample preparation and analysis. schebb-web.de

Column Conditioning: The SPE cartridge is conditioned with an organic solvent like methanol (B129727) followed by an aqueous solution to activate the stationary phase. metabolomicsworkbench.org

Sample Loading: The pre-treated plasma sample is loaded onto the SPE cartridge. schebb-web.de

Washing: The cartridge is washed with a weak solvent mixture (e.g., methanol/water) to remove salts and other polar interferences. schebb-web.de

Elution: The analyte of interest, this compound, is eluted from the cartridge using a stronger organic solvent or a mixture of solvents like methanol, acetonitrile (B52724), and ethyl acetate (B1210297). metabolomicsworkbench.org

The choice of SPE sorbent and elution solvents is crucial for achieving high recovery and purity of the analyte. Studies have compared different SPE protocols, highlighting the variability in recovery rates for different oxylipins, including epoxides like 14(15)-EpETrE. For instance, one study showed that using an Oasis-MeOH SPE protocol resulted in a recovery of 68±2.1% for ²H₁₁-14(15)-EpETrE. schebb-web.de

Table 1: Comparison of SPE Protocol Recoveries for Related Compounds

| Internal Standard | Oasis-EA SPE Recovery (%) | Oasis-MeOH SPE Recovery (%) |

| ²H₁₁-14(15)-EpETrE | Not explicitly stated for this protocol in the source | 68 ± 2.1 |

| ²H₁₁-14,15-DiHETrE | High recovery indicated | Relatively lower recovery |

This table is based on findings for the deuterated internal standard of the related compound 14(15)-EpETrE, as specific data for this compound was not available in the provided search results. Data from schebb-web.de.

Chromatographic Separation Techniques

Following extraction, chromatographic separation is essential to resolve this compound from other structurally similar compounds prior to detection.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) is a significant advancement over traditional high-performance liquid chromatography (HPLC), offering faster analysis times, higher resolution, and increased sensitivity. lcms.czwaters.com This is achieved by using columns packed with sub-2 µm particles, which allows for higher flow rates without compromising separation efficiency. mdpi.com UPLC methods have been successfully applied to the analysis of a wide range of oxylipins, demonstrating a significant reduction in run times compared to HPLC. lcms.czwaters.com For instance, a UPLC-based method can achieve a total run time of 4.3 minutes, a substantial improvement over conventional HPLC methods. lcms.cz The use of UPLC is particularly advantageous for high-throughput analysis of numerous samples. lcms.cz

Reversed-Phase Liquid Chromatography (RP-LC)

Reversed-phase liquid chromatography (RP-LC) is the most common chromatographic technique used for the separation of this compound and other oxylipins. schebb-web.denih.gov In RP-LC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. mdpi.comuni-wuppertal.de The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For underivatized metabolites like this compound, the addition of a weak organic acid, such as acetic or formic acid, to the mobile phase helps to protonate the carboxylic acid group (in related compounds) or other polar moieties, leading to better retention and separation on the reversed-phase column. nih.gov

A typical mobile phase for the RP-LC analysis of oxylipins consists of a gradient of an aqueous solution containing a small percentage of acid and an organic solvent like acetonitrile or methanol. uni-wuppertal.denih.gov

Table 2: Example RP-LC Gradient for Oxylipin Analysis

| Time (min) | % Solvent B (90:10 v/v acetonitrile/isopropanol) |

| 0 - 3.5 | 15 to 33 |

| 3.5 - 5.5 | 33 to 38 |

| 5 - 7 | 38 to 42 |

| 7 - 9 | 42 to 48 |

| 9 - 15 | 48 to 65 |

| 15 - 17 | 65 to 75 |

| 17 - 18.5 | 75 to 85 |

| 18.5 - 19.5 | 85 to 95 |

| 19.5 - 21 | 95 to 15 |

| 21 - 26 | 15 |

This table represents a general gradient profile for the separation of a broad range of oxylipins. The specific conditions for this compound may vary. Data from nih.gov.

Chiral Chromatographic Separation for Enantiomer Analysis

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have different biological activities. Therefore, the separation and individual quantification of the enantiomers of this compound are crucial for a complete understanding of its biological role. libretexts.org

Table 3: Chiral Separation of Related 14,15-EET Enantiomers

| Compound | Chiral Stationary Phase | Mobile Phase | Elution Order |

| 14,15-EET methyl ester | Chiralcel OB | 0.014% (v) 2-propanol in n-hexane | 14(R),15(S) < 14(S),15(R) |

| 14(R),15(S)-EET & 14(S),15(R)-EET | Not specified | Not specified | 14(R),15(S)-EET formed in 96% enantiomeric excess by hP4502C19 |

This table illustrates the chiral separation of the closely related compound 14,15-EET, providing a basis for the potential chiral analysis of this compound. Data from sci-hub.senih.gov.

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry (MS) is the primary detection method for the analysis of this compound due to its high sensitivity and selectivity. nih.govnih.gov When coupled with liquid chromatography (LC-MS), it allows for the quantification of this compound at the low concentrations typically found in biological systems. schebb-web.de

Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) instrument operating in multiple reaction monitoring (MRM) mode, is the gold standard for targeted quantification. schebb-web.demdpi.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from the biological matrix. nih.gov

For this compound, the precursor ion would be its protonated molecule [M+H]⁺ or another adduct, and the product ions would be specific fragments generated upon collision-induced dissociation. For the related compound 14,15-EET-EA, unique fragment ions at m/z 187 and 248 have been identified. researchgate.net The selection of optimal precursor and product ions, as well as collision energies, is crucial for achieving the highest sensitivity and specificity. nih.gov

Table 4: Mass Spectrometric Parameters for Related EET-EAs

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| 14,15-EET-EA | 364.3 | 187, 248 |

| 5,6-EET-EA | 364.3 | 154, 172 |

| 11(12)-EpETrE-EA | 364.3 | 62.1 |

This table shows the mass transitions used for the quantification of related EET-ethanolamides, which can serve as a starting point for developing a method for this compound. Data from metabolomicsworkbench.orgresearchgate.net.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a cornerstone technique for the analysis of this compound and other oxylipins by mass spectrometry. nih.gov It is a soft ionization method that allows large, non-volatile, and thermally labile molecules like lipids to be transferred from a liquid phase to a gas phase as intact ions with minimal fragmentation. For oxylipin analysis, ESI is commonly operated in the negative ion mode, as the carboxylic acid group on many of these molecules is easily deprotonated. schebb-web.deschebb-web.de

However, for N-acylethanolamines (NAEs) such as this compound, analysis can also be performed in the positive-ion mode. nih.gov For instance, a high-throughput lipidomic method was designed where samples could be analyzed for eicosanoids in negative-ion mode, followed by the analysis of NAEs in the same sample by adding a solution that makes it suitable for positive-ion mode detection. nih.gov The choice of ionization mode is a critical parameter that is optimized to achieve the best signal-to-noise ratio and the lowest limit of detection for the target analyte. nih.gov In one comprehensive method, an ion-spray voltage of -4500 V was among the optimized source settings for detecting a wide range of oxylipins. schebb-web.de

Tandem Mass Spectrometry (MS/MS) and Selected Reaction Monitoring (SRM)

Tandem mass spectrometry (MS/MS) is the definitive technique for the specific detection and quantification of this compound. This method adds a layer of specificity by selecting a specific precursor ion (an ion with the mass-to-charge ratio, m/z, of the target molecule) in the first mass analyzer, subjecting it to fragmentation, and then detecting a specific product ion in the second mass analyzer. wikipedia.org This precursor-to-product ion pair is known as a "transition." wikipedia.org

The most widely used MS/MS technique for quantification is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). schebb-web.dewikipedia.org In SRM/MRM, the mass spectrometer is set to monitor one or more specific transitions for each analyte of interest. This approach dramatically increases sensitivity and selectivity, allowing for accurate quantification even when multiple isomers or other compounds co-elute from the chromatography column. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they correct for variations in sample extraction and instrument response. nih.govmetabolomicsworkbench.org

The table below details SRM parameters used in the analysis of this compound and its more frequently studied parent compound, 14(15)-EpETrE.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| This compound | 346 | 62 | Positive | nih.gov |

| 14(15)-EpETrE | 319.2 | 219.0 | Negative | nih.gov |

| 14(15)-EpETrE | 319.2 | 175.1 | Negative | nih.gov |

This table presents selected reaction monitoring (SRM) transitions used for the mass spectrometric detection of this compound and its parent acid, 14(15)-EpETrE.

High-Throughput Lipidomic Profiling

A typical high-throughput workflow involves sample preparation, often using solid-phase extraction (SPE) to isolate lipids and remove interfering substances from the matrix. schebb-web.denih.gov The extracted lipids are then separated using ultra-performance liquid chromatography (UPLC) and quantified with a sensitive triple quadrupole or QTRAP mass spectrometer operating in SRM mode. schebb-web.deuni-wuppertal.de Such methods have been developed to quantify over 100 different oxylipins in a run time of about 25 minutes. uni-wuppertal.de This capacity for broad screening provides a powerful tool for discovering biomarkers and understanding the complex role of lipid networks in health and disease. nih.gov

Complementary Biochemical and Cellular Assays

To understand the functional role of this compound and related epoxyeicosanoids, analytical measurements are complemented with a variety of biochemical and cellular assays. These experiments help to elucidate the biological impact of these lipids on cellular processes such as proliferation, protein expression, and gene regulation.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. youtube.com In cancer research and cell biology, it is frequently used to determine if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). nih.gov The standard method involves permeabilizing cells and staining their DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI). nih.govasm.org The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing differentiation between cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. youtube.com

In studies of related signaling pathways, treatments that induce cell cycle arrest cause a measurable accumulation of cells in a particular phase. nih.gov For example, in studies on triple-negative breast cancer cells, treatment with various agents was shown to induce a G2 cell cycle arrest, which was quantified by flow cytometry. nih.gov Similarly, in studies on lymphocytes from ovarian cancer patients, flow cytometry was used to analyze the expression of proteins like cyclin D and cyclin E, which are crucial for the transition from the G1 to S phase, thereby linking cell cycle progression to protein expression. mdpi.com

Western Blot for Protein Expression Analysis

Western blotting is a fundamental technique used to detect and quantify the expression level of specific proteins within a cell or tissue sample. scispace.comresearchgate.net This method is applied in research involving eicosanoids to investigate how these lipids affect cellular signaling pathways and metabolic enzymes. For instance, in studies of human breast cancer, Western blot analysis was used to determine the protein levels of the enzymes responsible for both synthesizing EETs (CYP2C8, 2C9, 2J2) and degrading them (soluble epoxide hydrolase, sEH). nih.gov

The technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. scispace.com Densitometry analysis of the resulting bands allows for the relative quantification of protein expression, often normalized to a housekeeping protein to ensure equal loading. researchgate.net In studies investigating the effects of EETs and their metabolites, Western blotting has been used to confirm changes in the expression of key proteins involved in excitotoxicity and astrocyte integrity. researchgate.net

Reverse Transcriptase Polymerase Chain Reaction (RT-PCR)

Reverse Transcriptase Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (qRT-PCR), is used to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. usf.edu This assay provides insight into how a compound like this compound might regulate cellular function at the genetic level.

In research on related eicosanoids, RT-PCR has been employed to assess the impact of metabolic shifts on gene expression. For example, in a mouse model of myocardial infarction, the genetic deletion of 12/15-lipoxygenase led to an increase in EETs, and this was correlated with changes in the mRNA expression of the EET-degrading enzyme Ephx2 (soluble epoxide hydrolase) and various inflammatory markers, as measured by RT-PCR. usf.edu Similarly, in studies of breast cancer, qRT-PCR was used to measure the mRNA levels of CYP epoxygenases and sEH, revealing an upregulation of EET-producing enzymes and a downregulation of the EET-degrading enzyme in cancerous tissue compared to noncancerous tissue. nih.gov

Enzyme Activity Assays (e.g., for sEH, CYP enzymes)

The metabolic fate and biological activity of this compound and its precursor, 14(15)-epoxyeicosatrienoic acid (14(15)-EpETrE), are intrinsically linked to the enzymatic activities of soluble epoxide hydrolase (sEH) and various cytochrome P450 (CYP) isoforms. Enzyme activity assays are therefore indispensable analytical tools for understanding the kinetics, regulation, and functional consequences of these metabolic pathways. These assays are designed to quantify the rate of substrate conversion to product, providing insights into enzyme efficiency, inhibition, and the impact of physiological or pathological conditions on lipid mediator signaling.

Soluble Epoxide Hydrolase (sEH) Activity Assays

sEH catalyzes the hydrolysis of epoxides, such as 14(15)-EpETrE, into their corresponding, and often less biologically active, diols (e.g., 14,15-dihydroxyeicosatrienoic acid or 14,15-DHET). detroitrandd.comnih.gov Assays for sEH activity are crucial for screening potential enzyme inhibitors, which are investigated as therapeutic agents to increase the bioavailability of protective epoxides. nih.govcaymanchem.com Methodologies vary from direct measurement of substrate turnover using mass spectrometry to indirect quantification using fluorogenic or colorimetric substrates.

Liquid Chromatography-Mass Spectrometry (LC-MS)-Based Assays: This is a highly specific and sensitive method for directly monitoring sEH activity. A novel approach utilizing online solid-phase extraction (SPE) coupled with LC-tandem mass spectrometry (LC-ESI-MS-MS) has been developed for high-throughput analysis. nih.gov In this assay, 14(15)-EpETrE is used as the substrate, and the formation of its hydrolysis product, 14,15-DiHETrE, is quantified. nih.gov The method demonstrates excellent analytical performance, allowing for rapid and precise determination of inhibitor potency (IC₅₀ values), even for highly potent inhibitors in the picomolar range. nih.gov

Immunoassays (ELISA): Enzyme-linked immunosorbent assay (ELISA) kits are widely used to measure the concentration of 14,15-DHET, the product of sEH-mediated hydrolysis of 14,15-EET. detroitrandd.comnih.govspringermedizin.de In these assays, samples from cell culture media or tissue homogenates are incubated, and the accumulated 14,15-DHET is quantified. springermedizin.de This provides an indirect but effective measure of sEH activity. For example, this method was used to demonstrate increased sEH activity in H9c2 rat cardiomyocytes treated with doxorubicin (B1662922), by measuring the rise in 14,15-DHET levels after the addition of 14,15-EET substrate. springermedizin.de

Fluorogenic Assays: For high-throughput screening (HTS) of sEH inhibitors, assays using fluorogenic substrates are common. caymanchem.com One such substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). caymanchem.comresearchgate.net The hydrolysis of the epoxide ring in PHOME by sEH generates a highly fluorescent product, and the resulting increase in fluorescence is proportional to enzyme activity. caymanchem.com This method is noted for its high sensitivity, being approximately 100 times more sensitive than older spectrophotometric assays. caymanchem.com

Research Findings on sEH Activity

Studies have utilized these assays to reveal changes in sEH activity under various conditions. For instance, treatment of mice with the herbicide prometryn (B1678245) led to a significant increase in the hepatic concentration of 14,15-DiHETrE, indicating elevated sEH activity. escholarship.org Similarly, sEH activity was found to be increased in the hearts of rats treated with the chemotherapy drug doxorubicin. springermedizin.de The ratio of the product (diol) to the substrate (epoxide) is often used as a proxy marker for in vivo sEH activity. frontiersin.orgnih.gov

| Assay Type | Substrate | Product Measured | Key Research Finding | Reference |

|---|---|---|---|---|

| Online SPE-LC-MS/MS | 14(15)-EpETrE | 14,15-DiHETrE | Enables precise IC₅₀ determination for potent sEH inhibitors in a 96-well plate format with a run time of 108 seconds per sample. | nih.gov |

| ELISA | 14,15-EET (endogenous or added) | 14,15-DHET | sEH activity increased in H9c2 cardiomyocytes following doxorubicin treatment, preceding cellular hypertrophy. | springermedizin.de |

| Fluorogenic Assay | PHOME | Highly fluorescent diol | Provides a high-throughput method for screening sEH inhibitors with 100-fold greater sensitivity than spectrophotometric methods. | caymanchem.com |

| LC-MS/MS | Endogenous 14(15)-EpETrE | 14,15-DiHETrE | Hepatic concentration of 14,15-DiHETrE significantly increased in mice treated with prometryn. | escholarship.org |

Cytochrome P450 (CYP) Enzyme Activity Assays

CYP enzymes are a superfamily of monooxygenases that catalyze the metabolism of a wide range of endogenous and exogenous compounds. frontiersin.org In the context of eicosanoid metabolism, CYP epoxygenases (primarily from the CYP2C and CYP2J families) catalyze the formation of epoxyeicosatrienoic acids (EETs), including 14,15-EET, from arachidonic acid. frontiersin.orgresearchgate.net Other CYP isoforms, such as CYP2D6 and CYP3A4, can metabolize the ethanolamide derivative, this compound. researchgate.netresearchgate.net Assays for CYP activity are essential for determining which specific isoforms are responsible for the synthesis and degradation of these lipid mediators.

Incubation with Recombinant Enzymes and LC-MS Analysis: A direct method to determine the metabolic fate of this compound involves incubating the compound with specific, recombinant human CYP isoforms. researchgate.net The reaction mixture is then analyzed by LC-MS to identify and quantify the metabolites formed. This approach has been used to demonstrate that CYP2D6 metabolizes 14(15)-EET-EA into hydroxylated products. researchgate.netuniprot.org Similarly, studies have shown that CYP3A4, CYP2C19, and CYP2J2 can also convert anandamide (B1667382) (AEA) to EET-ethanolamides (EET-EAs). researchgate.netresearchgate.net

Indirect Measurement via Metabolite Ratios: Similar to sEH, the activity of CYP epoxygenases in biological systems is often inferred by measuring the levels of their products. The ratio of 14,15-EET to its sEH-derived metabolite 14,15-DHET (14,15-EET:14,15-DHET ratio) is frequently used as a biomarker of the balance between CYP-mediated synthesis and sEH-mediated degradation. frontiersin.org A higher ratio suggests greater CYP epoxygenase activity relative to sEH activity.

Research Findings on CYP Activity

Research using these analytical approaches has identified key roles for CYP enzymes in various physiological and pathological states. For example, studies in breast cancer tissues found elevated levels of 14,15-EET associated with increased expression of CYP2C8, CYP2C9, and CYP2J2, suggesting that these enzymes contribute to a pro-proliferative environment. nih.gov Knockdown of these CYPs was shown to inhibit cancer cell proliferation and migration. nih.gov

| Enzyme Family | Specific Isoform(s) | Substrate | Metabolic Action/Product | Reference |

|---|---|---|---|---|

| CYP Epoxygenases | CYP2C8, CYP2C9, CYP2J2 | Arachidonic Acid | Formation of 14,15-EET | frontiersin.orgnih.gov |

| CYP Monooxygenases | CYP2D6, CYP3A4, CYP2C19, CYP2J2 | Anandamide (AEA) / this compound | Formation of EET-Ethanolamides (EET-EAs) and their hydroxylated metabolites | researchgate.netresearchgate.netuniprot.org |

| CYP ω-hydroxylase | CYP4F2 | 14,15-EET-EA | Formation of hydroxylated metabolites | researchgate.net |

| CYP Monooxygenase | CYP3A4 | Arachidonic Acid | Contributes to the formation of 14,15-EET in the liver | researchgate.net |

Experimental Models in 14 15 Epetre Ea Research

In Vitro Cellular Models

Primary Rat Pulmonary Artery Endothelial Cells (RPAECs)

Primary Rat Pulmonary Artery Endothelial Cells (RPAECs) have been utilized to study the effects of the related compound, 14,15-epoxyeicosatrienoic acid (14,15-EET), a precursor to 14(15)-EpETrE-EA. Research has shown that in RPAECs, (±)14(15)-EET can prevent the increases in leukotriene B4, ICAM-1, and chemokine (C-C motif) ligand 1 that are induced by oxidized LDL. caymanchem.com This suggests a potential role for the epoxyeicosanoid pathway in mitigating inflammatory responses in the pulmonary vasculature. caymanchem.com These cells provide a relevant system for investigating vascular inflammation and the protective mechanisms of lipid mediators. caymanchem.comscholars.direct

Cultured Endothelial Cells

Studies using various cultured endothelial cells, including porcine aortic, bovine aortic, and human umbilical vein endothelial cells, have been instrumental in understanding the metabolism of epoxyeicosatrienoic acids (EETs). nih.gov These studies revealed that endothelial cells rapidly take up 14,15-EET and incorporate a significant portion of it into phospholipids (B1166683). nih.gov A key metabolic process observed in these cells is the conversion of 14,15-EET to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which is then released into the medium. nih.gov This process of uptake, esterification into cellular lipids, and subsequent hydration to DHET suggests that the endothelium plays a critical role in modulating the levels and activities of EETs in the vasculature. nih.gov Some of the vasoactive effects of EETs may be attributed to their temporary accumulation in the phospholipids of endothelial cells, which are involved in stimulus-response signaling. nih.gov

Human Carcinoma Cell Lines (e.g., Tca-8113 cells)

The human carcinoma cell line Tca-8113, originally thought to be from a tongue squamous cell carcinoma but later identified as a HeLa derivative, has been used to investigate the effects of 14,15-EET on cancer cell biology. nih.govcellosaurus.org In Tca-8113 cells, 14,15-EET was found to stimulate cell proliferation and increase the percentage of cells in the S-G2-M phase of the cell cycle. nih.gov The study indicated that these effects may be related to the activation of several signaling pathways, including peroxisome proliferator-activated receptor gamma (PPARγ), epithelial growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT. nih.gov Overexpression of CYP2J2, an enzyme that produces EETs, in Tca8113 cells attenuated apoptosis and enhanced cell migration, effects that were mimicked by the addition of exogenous EETs. frontiersin.org

Table 1: Effects of 14,15-EET in Tca-8113 Cells

| Cellular Process | Effect of 14,15-EET | Associated Signaling Pathways |

|---|---|---|

| Proliferation | Stimulated | EGFR, ERK, PI3K/AKT |

| Cell Cycle | Increased percentage of cells in S-G2-M phase | Not specified |

| Apoptosis | Inhibited (with CYP2J2 overexpression) | Not specified |

| Migration | Enhanced (with CYP2J2 overexpression) | Not specified |

Human Liver and Kidney Microsomes

Microsomes from human liver and kidney have been critical in elucidating the metabolic pathways of anandamide (B1667382), the precursor to this compound, by cytochrome P450 (CYP) enzymes. nih.gov In human liver microsomes, anandamide is metabolized to several products, including 14,15-EET-EA. nih.govhmdb.ca These liver microsomes also convert the newly formed EET-EAs into their corresponding dihydroxy derivatives. nih.gov In contrast, human kidney microsomes metabolize anandamide to a single primary product, 20-HETE-ethanolamide, with no significant formation of 14,15-EET-EA. nih.gov These findings highlight the tissue-specific differences in anandamide metabolism. nih.gov The apparent Km values for the formation of EET-EAs in human liver microsomes were found to be between 4 and 5 µM. nih.gov

Rat Brain Homogenates

Rat brain homogenates have been used to study the degradation of P450-derived metabolites of anandamide, including 14,15-EET-EA. ebi.ac.uk These studies have shown that both 20-HETE-EA and 14,15-EET-EA are degraded more rapidly than anandamide in this model system. ebi.ac.uk The degradation occurs through different enzymatic pathways, involving either fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation, or epoxide hydrolase (EH). ebi.ac.uk Furthermore, lipidomics analysis of rat brain tissue has identified 14,15-EpETrE as one of the lipid mediators present, with its levels being affected by acute intoxication with organophosphates. nih.govacs.org Specifically, acute DFP intoxication led to a decrease in the anti-inflammatory lipid mediator 14,15-EpETrE. nih.gov

Recombinant Cytochrome P450 Enzyme Systems

Recombinant human cytochrome P450 (CYP) enzymes expressed in various systems have been invaluable for identifying the specific isoforms responsible for the metabolism of anandamide to this compound. researchgate.netresearchgate.net Studies have demonstrated that several CYP isoforms can metabolize anandamide. ebi.ac.uk Recombinant CYP2D6 has been shown to convert anandamide into various products, including 14,15-EET-EA. ebi.ac.uk CYP3A4 has been identified as the primary P450 enzyme in the liver responsible for the epoxidation of anandamide. nih.gov Other enzymes like CYP2C8, CYP2C9, and CYP2J2 are also known to produce 14,15-EET. frontiersin.orgnih.gov Specifically, CYP2C9 predominantly forms 14,15-EET and 11,12-EET. frontiersin.org CYP4Z1, which is overexpressed in breast cancer, has been identified as an arachidonic acid epoxygenase that exclusively forms 14,15-EET. frontiersin.org

Table 2: Recombinant CYP Enzymes in this compound Formation

| CYP Isoform | Role in this compound Formation |

|---|---|

| CYP2D6 | Converts anandamide to 14,15-EET-EA and other metabolites. ebi.ac.uk |

| CYP3A4 | Primary enzyme for anandamide epoxidation in the liver. nih.gov |

| CYP2C8 | Generates 14,15-EET. nih.gov |

| CYP2C9 | Predominantly forms 14,15-EET and 11,12-EET. frontiersin.org |

| CYP2J2 | Generates all four regioisomers of EETs, including 14,15-EET. frontiersin.org |

In Vivo Animal Models in this compound Research

In vivo animal models are indispensable for elucidating the physiological and pathophysiological roles of this compound. These models allow for the study of this compound within a complex biological system, providing insights that are not attainable through in vitro experiments alone.

Canine Models of Cardiovascular Function

Canine models have been instrumental in understanding the cardiovascular effects of 14(15)-EpETrE, the unesterified form of this compound.

Isolated Coronary Arterioles: In studies using isolated canine coronary arterioles, 14,15-EpETrE has been shown to be a potent vasodilator. caymanchem.comphysiology.org It induces dilation in preconstricted arterioles, highlighting its potential role in regulating coronary blood flow. caymanchem.com The diol metabolite of 14,15-EpETrE, 14,15-DiHETrE, also demonstrates vasodilatory effects in these models, in some cases more potently than its parent epoxide. semanticscholar.org